molecular formula C23H30N2 B071361 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine CAS No. 178312-55-5

1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine

Cat. No. B071361
M. Wt: 334.5 g/mol
InChI Key: YSDYOQPAFHYREM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine, also known as DPA, is a chemical compound that has been studied extensively in the field of neuroscience. This compound has been found to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In

Mechanism Of Action

1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine acts as a selective antagonist of the sigma-1 receptor, which is a protein that is involved in various cellular processes, including neurotransmitter release and calcium signaling. By blocking the sigma-1 receptor, 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine can modulate the activity of various neurotransmitter systems, leading to its therapeutic effects.

Biochemical And Physiological Effects

1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine has been found to have various biochemical and physiological effects in animal models. These effects include the modulation of neurotransmitter release, the reduction of oxidative stress, and the improvement of mitochondrial function. Additionally, 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine has been found to increase the expression of various neurotrophic factors, which are proteins that promote the growth and survival of neurons.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine in lab experiments is its selectivity for the sigma-1 receptor, which allows for the specific modulation of this receptor without affecting other receptor systems. However, the synthesis method for 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine is challenging, and the compound is relatively unstable, making it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine. One area of focus is the development of more efficient synthesis methods for 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine, which would make it more accessible for research purposes. Additionally, further studies are needed to explore the potential therapeutic applications of 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine in various neurological disorders, including depression, anxiety, and addiction. Finally, research is needed to better understand the molecular mechanisms underlying the effects of 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine on the sigma-1 receptor and other cellular processes.

Scientific Research Applications

1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine has been extensively studied in the field of neuroscience due to its potential therapeutic applications. Research has shown that 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine has been found to have antipsychotic effects in animal models of schizophrenia.

properties

CAS RN

178312-55-5

Product Name

1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine

Molecular Formula

C23H30N2

Molecular Weight

334.5 g/mol

IUPAC Name

1-(1-benzhydrylazetidin-3-yl)-2,6-dimethylpiperidine

InChI

InChI=1S/C23H30N2/c1-18-10-9-11-19(2)25(18)22-16-24(17-22)23(20-12-5-3-6-13-20)21-14-7-4-8-15-21/h3-8,12-15,18-19,22-23H,9-11,16-17H2,1-2H3

InChI Key

YSDYOQPAFHYREM-UHFFFAOYSA-N

SMILES

CC1CCCC(N1C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C

Canonical SMILES

CC1CCCC(N1C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C

synonyms

1-(DIPHENYLMETHYL)-3-(2,6-DIMETHYLPIPERIDINYL)AZETIDINE

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Diphenylmethyl-3-methanesulphonyloxyazetidine (see Preparation 54) (2 g, 1 mol. equiv.) and 2,6-dimethylpiperidine (6.79 ml, 3 mol. equiv.) were heated together at 110° C. under nitrogen for six hours. Saturated aqueous sodium bicarbonate solution (60 ml) was added and the mixture extracted with ethyl acetate (3×40 ml). The combined organic extracts were dried using magnesium sulphate. The organic solvent was removed under reduced pressure and the residue purified by flash column chromatography on silica gel eluting with methanol:dichloromethane (1:9, by volume) to give the title compound (0.48 g). TLC Rf=0.39 (silica, methanol:dichloromethane, 1:9, by volume). LRMS m/z=335 (m+1)+. Found: C, 80.29; H, 9.00; N, 8.14. C23H30N2 0.125 CH2Cl2 requires C, 80.48; H, 8.84; N, 8.12%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.79 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two

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